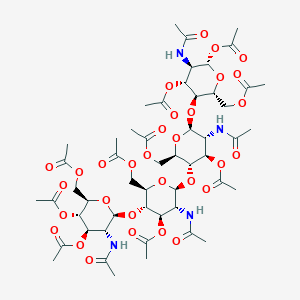

6beta-Hydroxy-21-desacetyl Deflazacort

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

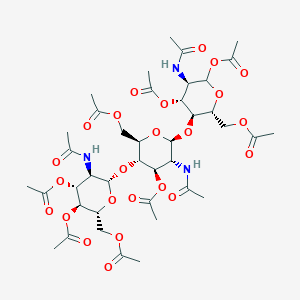

6beta-Hydroxy-21-desacetyl Deflazacort is a synthetic glucocorticoid steroid that has been used to treat a variety of medical conditions, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. It is derived from the natural corticosteroid deflazacort, which is a derivative of the plant-derived corticosteroid prednisone. Deflazacort is known to have a much longer half-life than prednisone, which makes it a more attractive option for long-term use. This compound is a semi-synthetic glucocorticoid steroid that is used for its anti-inflammatory, immunosuppressive, and anti-allergic properties.

Scientific Research Applications

Metabolic Enzyme Interaction

- CYP3A Marker in Drug Metabolism : The study by Galteau and Shamsa (2003) discusses the use of 6beta-hydroxycortisol as a marker for evaluating drug induction or inhibition mediated through CYP3A in humans and animals. This research highlights the enzyme's role in drug-metabolizing properties, indicating a broader application of 6beta-Hydroxy-21-desacetyl Deflazacort in pharmacokinetic studies (Galteau & Shamsa, 2003).

Pharmacological Properties and Efficacy

- Therapeutic Efficacy in Rheumatoid Arthritis and Other Conditions : Markham and Bryson (1995) provide an overview of Deflazacort's pharmacological properties and its efficacy in treating rheumatoid arthritis and other conditions like juvenile chronic arthritis and nephrotic syndrome. This study presents Deflazacort as a viable option with a lower incidence of adverse events compared to other corticosteroids (Markham & Bryson, 1995).

Comparative Studies

- Comparison with Prednisone in Duchenne Muscular Dystrophy : Biggar, Skalsky, and McDonald (2022) compare Deflazacort with prednisone in treating Duchenne Muscular Dystrophy (DMD), highlighting the differences in their pharmacological effects, efficacy, and side effects. This comparison provides insights into the specific applications of this compound in managing DMD (Biggar, Skalsky, & McDonald, 2022).

Hormonal Regulation and Metabolic Syndrome

- Role in Hypothalamus-Pituitary-Adrenal Axis and Metabolic Syndrome : Cooper and Stewart (2009) discuss the role of 11Beta-hydroxysteroid dehydrogenase type 1 in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation. This enzyme's activity, which can be influenced by this compound, is crucial for regulating glucocorticoid action at the tissue level, underscoring the compound's significance in studying metabolic and inflammatory diseases (Cooper & Stewart, 2009).

Mechanism of Action

Target of Action

The primary target of 6beta-Hydroxy-21-desacetyl Deflazacort is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

this compound is a metabolite of Deflazacort, a corticosteroid prodrug . It binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body . The exact mechanism by which it exerts its therapeutic effects is unknown but likely occurs via its anti-inflammatory activities .

Biochemical Pathways

Given its anti-inflammatory and immunosuppressive effects, it likely impacts pathways related to immune response and inflammation .

Pharmacokinetics

Deflazacort, the prodrug from which it is derived, is known to be rapidly metabolized to active metabolites, including 21-hydroxy-deflazacort, which may cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory and immunosuppressive effects . These effects can help manage conditions characterized by inflammation and overactive immune responses .

Biochemical Analysis

Biochemical Properties

6beta-Hydroxy-21-desacetyl Deflazacort is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP3A4, which is responsible for its metabolism. This interaction is crucial for the compound’s activation and subsequent pharmacological effects . Additionally, this compound binds to glucocorticoid receptors, modulating the expression of glucocorticoid-responsive genes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The compound also affects the expression of genes involved in immune response, leading to immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction leads to the transcriptional activation or repression of target genes . Additionally, this compound can inhibit the activity of certain enzymes, such as phospholipase A2, reducing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and immunosuppressive effects . Chronic use may also result in adverse effects, such as osteoporosis and muscle wasting .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and modulates immune responses . At higher doses, it can cause toxic effects, including liver damage and immunosuppression . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes hydroxylation and deacetylation reactions, leading to the formation of active and inactive metabolites . These metabolic processes are essential for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . It is also distributed in tissues, including the liver, kidneys, and muscles, where it exerts its pharmacological effects .

properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUSJROCWMOQNZ-WBMHGXHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72099-45-7 |

Source

|

| Record name | 6beta-Hydroxy-21-desacetyl deflazacort | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072099457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)